1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile
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Overview
Description
1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile is a synthetic compound with a unique structure that includes a difluoropyrrolidine ring, an aminoacetyl group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile typically involves the reaction of a difluoropyrrolidine derivative with an aminoacetyl group. One common method includes the use of nucleophilic addition reactions, where the difluoropyrrolidine ring is formed through a series of steps involving fluorination and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoropyrrolidine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential use in drug discovery, particularly for its ability to interact with specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine ring and aminoacetyl group allow the compound to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile: Lacks the difluoro substitution, which may affect its reactivity and binding properties.
1-(2-Aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid: Contains a benzamide group, offering different chemical and biological properties.
Uniqueness
1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile is unique due to its difluoropyrrolidine ring, which provides distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in drug discovery and chemical synthesis .
Properties
IUPAC Name |
1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLIQCDOZZZLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CN)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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